molecular formula C12H12O3 B3043433 3-(4-Hydroxyphenyl)hex-4-ynoic acid CAS No. 865233-34-7

3-(4-Hydroxyphenyl)hex-4-ynoic acid

Cat. No.: B3043433
CAS No.: 865233-34-7
M. Wt: 204.22
InChI Key: QFYGPUAIMQUIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of 3-(4-Hydroxyphenyl)hex-4-ynoic Acid in Contemporary Chemical Biology Research

The principal significance of this compound in modern chemical biology lies in its utility as a "protein degrader building block." This classification points to its crucial role in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's natural protein disposal machinery, the proteasome. broadpharm.comutoronto.ca

The structure of this compound is well-suited for this purpose. The carboxylic acid group provides a convenient attachment point for a linker, which in turn is connected to a ligand that binds to a specific E3 ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN). The other end of the molecule, the 4-hydroxyphenyl group, can be modified to incorporate a ligand that specifically binds to a protein of interest that is targeted for degradation. The alkynyl group within the hexanoic acid chain can also be utilized for further chemical modifications, offering flexibility in the design and synthesis of PROTACs.

While direct and detailed research findings on the specific biological activities of this compound itself are not extensively documented in publicly available literature, its commercial availability and classification as a key building block for protein degraders underscore its importance in the ongoing research and development of this cutting-edge therapeutic modality. The application of this compound is a critical step in the synthesis of molecules that have the potential to address a wide range of diseases by targeting and eliminating disease-causing proteins.

Interactive Table: Chemical Properties of this compound

PropertyValue
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
CAS Number865233-35-8
AppearanceSolid
ClassificationProtein Degrader Building Block

Historical Context of Related Phenylalkynoic Acid Scaffolds in Medicinal Chemistry

The phenylalkynoic acid scaffold, a core component of this compound, has a notable history in the field of medicinal chemistry. Arylalkanoic acids, a broader class that includes phenylalkanoic acids, have long been recognized for their therapeutic potential, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The development of these compounds marked a significant step forward in the management of pain and inflammation.

The journey of arylalkanoic acids in medicine began with the discovery of the anti-inflammatory properties of compounds like ibuprofen (B1674241) and naproxen. These molecules feature a phenyl or other aromatic ring attached to an alkanoic acid, a structural motif shared with this compound. The carboxylic acid group is a key feature, as it is often involved in the biological activity of these drugs, typically by interacting with the active site of cyclooxygenase (COX) enzymes. researchgate.net

While the historical focus was on the anti-inflammatory properties of these scaffolds, contemporary research has expanded their application into new therapeutic areas. The incorporation of an alkyne group, as seen in this compound, introduces rigidity and a specific geometry to the molecule, which can be exploited for precise interactions with biological targets. This evolution from relatively simple anti-inflammatory agents to sophisticated components of targeted protein degraders highlights the enduring value and adaptability of the phenylalkanoic acid scaffold in medicinal chemistry. The foundational knowledge gained from the study of earlier arylalkanoic acids has undoubtedly paved the way for the rational design and application of newer, more complex derivatives like this compound in the pursuit of novel therapeutic strategies. protein-degradation.orgtechnologynetworks.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxyphenyl)hex-4-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10,13H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYGPUAIMQUIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Development of 3 4 Hydroxyphenyl Hex 4 Ynoic Acid

Total Synthesis Strategies for 3-(4-Hydroxyphenyl)hex-4-ynoic Acid

The total synthesis of racemic this compound is centered on the formation of key carbon-carbon bonds to construct the 3-aryl-hex-4-ynoic acid backbone. Strategies often employ convergent methods where key fragments are synthesized separately before being combined.

Convergent strategies for this compound involve the preparation of an electrophilic intermediate derived from 4-hydroxybenzaldehyde (B117250) and a nucleophilic propynyl (B12738560) source. A plausible and efficient approach involves a multi-step, one-pot sequence that builds the molecule around the central C3 carbon.

The key steps in such a convergent synthesis would be:

Formation of an α,β-unsaturated system using a Knoevenagel condensation.

A 1,4-conjugate addition of a propynyl nucleophile to the activated alkene.

Hydrolysis and decarboxylation of the resulting intermediate to yield the final carboxylic acid.

This approach allows for the modular combination of the aromatic aldehyde and the alkyne, making it adaptable for creating structural analogs.

The synthesis prominently features the use of readily available and highly reactive precursors. 4-Hydroxybenzaldehyde provides the essential 4-hydroxyphenyl moiety, while Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a potent C-H acid, ideal for forming carbon-carbon bonds. researchgate.net

The Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound is a cornerstone of this synthesis. organic-chemistry.org This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or boric acid, and proceeds by forming an enolate from the active methylene compound, which then attacks the aldehyde. sciforum.netyoutube.com In this context, 4-hydroxybenzaldehyde reacts with Meldrum's acid to form 5-(4-hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a key α,β-unsaturated intermediate. researchgate.netscribd.com The high acidity of Meldrum's acid's protons makes this condensation particularly efficient. researchgate.net

The subsequent step involves the conjugate addition of a propynyl group to this intermediate, followed by hydrolysis and decarboxylation to furnish the final product.

Table 1: Proposed Reactants for Convergent Synthesis

Role Compound Name Formula
Aromatic Precursor 4-Hydroxybenzaldehyde C₇H₆O₂
Active Methylene Precursor Meldrum's Acid C₆H₈O₄
Alkyne Source Propyne C₃H₄

As this compound is a chiral molecule, obtaining enantiomerically pure forms is a primary objective. This is achieved either by separating the enantiomers from a racemic mixture (chiral resolution) or by synthesizing a specific enantiomer directly (asymmetric synthesis).

Classical resolution is the most common and industrially validated method for separating the enantiomers of chiral carboxylic acids. wikipedia.orglibretexts.org The process relies on the reaction of the racemic acid with an enantiomerically pure chiral base, often referred to as a resolving agent. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts. libretexts.org

Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and spectroscopic characteristics. libretexts.org This difference allows for their separation by conventional methods, most commonly fractional crystallization. wikipedia.orgrsc.org

The process involves the following steps:

The racemic this compound is dissolved in a suitable solvent along with a single enantiomer of a chiral amine.

The resulting diastereomeric salts are formed, for instance, (R)-acid·(R)-base and (S)-acid·(R)-base.

Due to differing solubilities, one diastereomeric salt preferentially crystallizes from the solution upon cooling or concentration.

The crystallized salt is isolated by filtration.

The pure enantiomer of the carboxylic acid is then recovered by treating the separated diastereomeric salt with a strong acid, which protonates the carboxylate and separates it from the chiral amine.

The choice of the chiral resolving agent and the crystallization solvent is critical for achieving efficient separation and is often determined through empirical screening. wikipedia.org

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

Resolving Agent Type Notes
(R)-(+)-1-Phenylethylamine Synthetic Amine Widely used, commercially available in both enantiomeric forms. wikipedia.org
(S)-(-)-1-Phenylethylamine Synthetic Amine The opposite enantiomer, for isolating the other acid enantiomer. wikipedia.org
Brucine Natural Alkaloid A readily available but toxic alkaloid base. libretexts.org
Quinine Natural Alkaloid Cinchona alkaloid often effective for resolving acidic compounds. libretexts.org

While specific examples for this compound are not prevalent in literature, modern asymmetric synthesis offers several plausible strategies to directly obtain a single enantiomer, thus avoiding the 50% theoretical loss inherent in classical resolution. wikipedia.org These methods typically involve a chiral catalyst or auxiliary to control the stereochemical outcome of a key bond-forming reaction.

Potential asymmetric strategies include:

Catalytic Asymmetric Conjugate Addition: A powerful method would involve the addition of a propynyl nucleophile to an α,β-unsaturated ester precursor in the presence of a chiral metal catalyst (e.g., based on copper or rhodium). The chiral ligand on the metal would create an asymmetric environment, directing the nucleophile to one face of the double bond, thereby selectively forming one enantiomer.

Asymmetric Hydrogenation/Reduction: A precursor containing a carbon-carbon double bond or a ketone at the C3 position could be subjected to asymmetric hydrogenation or reduction. Using a chiral catalyst, such as a Ru-BINAP or Rh-DIPAMP complex, the hydrogen would be delivered stereoselectively to create the desired chiral center.

Dynamic Kinetic Resolution (DKR): In some cases, a resolution process can be combined with in-situ racemization of the unwanted enantiomer. For example, an Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution (ATH/DKR) protocol could theoretically reduce a racemic β-keto ester precursor to a single diastereomer of the corresponding β-hydroxy ester, which could then be converted to the target compound. nih.gov

These advanced methods, while often requiring more complex catalyst systems, represent the forefront of enantioselective synthesis and offer high efficiency and stereoselectivity.

Enantioselective Synthesis and Chiral Resolution Techniques

Scalable Production Methods for Research and Development

Scaling up the synthesis of this compound from the laboratory bench to larger quantities for research and development necessitates a robust and reproducible synthetic route. The proposed convergent synthesis based on the Knoevenagel condensation is advantageous for scalability due to its use of inexpensive starting materials and generally high-yielding reactions.

Key considerations for scalable production include:

Process Optimization: Reaction parameters such as temperature, concentration, and reaction time must be optimized to maximize yield and minimize byproduct formation.

Purification: Crystallization is a highly scalable and economical purification method. The diastereomeric salt resolution is particularly well-suited for industrial scale-up, as it relies on standard crystallization equipment.

Reagent Selection: The choice of solvents and reagents is guided by cost, safety, environmental impact, and ease of handling on a larger scale.

Process Control: Implementing process analytical technology (PAT) can help monitor reaction progress in real-time, ensuring consistency and quality across batches.

For research and development quantities, a batch process based on the convergent Knoevenagel condensation followed by diastereomeric salt resolution represents a practical and economically viable approach.

Pharmacological Research and Mechanistic Investigations of 3 4 Hydroxyphenyl Hex 4 Ynoic Acid Derivatives

Role as a Key Fragment in GPR40 (FFA1) Receptor Agonist Development

The 3-(4-hydroxyphenyl)hex-4-ynoic acid scaffold is a validated and essential component in the design of potent and selective GPR40 agonists. google.comresearchgate.net Its derivatives have been the subject of extensive medicinal chemistry efforts aimed at optimizing their pharmacological properties for the treatment of type 2 diabetes mellitus. acs.org The core structure allows for modifications that can fine-tune the molecule's affinity, efficacy, and pharmacokinetic profile. acs.org

In Vitro Pharmacological Profiling of GPR40 Agonist Derivatives

The characterization of novel GPR40 agonist derivatives relies heavily on a battery of in vitro pharmacological assays to determine their potency, selectivity, and mechanism of action.

Determining the binding affinity of a compound for its target receptor is a fundamental step in drug discovery. For GPR40 agonists, this is often accomplished through competitive binding assays.

Competitive radioligand binding assays are a common method to determine the affinity of a test compound for a receptor. In this technique, a radiolabeled ligand with known high affinity for the receptor is incubated with the receptor preparation (e.g., cell membranes expressing GPR40) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) or the concentration of the ligand that inhibits 50% of the specific binding (IC50) can be determined. These values are indicative of the compound's binding affinity. researchgate.net For GPR40, radioligands such as [3H]L358 and [3H]AM-1638 have been utilized in such studies. nih.gov

Below is a table summarizing the binding affinities of some GPR40 agonists, demonstrating the type of data generated from these studies.

CompoundReceptorAssay TypeKi (nM)Reference
LY2881835 Human GPR40Radioligand Binding16 bindingdb.org
Compound 13 Human GPR40Radioligand Binding18 acs.org
Compound 15 Human GPR40Radioligand Binding19 acs.org
Compound 16 Human GPR40Radioligand Binding21 acs.org

This table is for illustrative purposes and includes data for compounds that are derivatives or are pharmacologically related to the core subject.

Functional Assays for Receptor Activation

To characterize the interaction of this compound derivatives with the GPR40 receptor, a variety of functional assays are employed. These assays are designed to measure specific cellular events that occur downstream of receptor activation, providing quantitative data on the potency and efficacy of the compounds.

A primary signaling pathway activated by GPR40 is the Gq pathway, which results in the mobilization of intracellular calcium ([Ca²⁺]i). Assays measuring this calcium flux are a cornerstone for identifying and characterizing GPR40 agonists.

A common method involves the use of Chinese Hamster Ovary (CHO-K1) cells that are engineered to co-express the human GPR40 receptor and a photoprotein, such as aequorin. Aequorin is a bioluminescent protein that emits light in the presence of calcium. When a GPR40 agonist binds to the receptor, it triggers the Gq protein cascade, leading to the release of Ca²⁺ from the endoplasmic reticulum into the cytoplasm. This increase in cytosolic Ca²⁺ binds to aequorin, causing a conformational change that results in the emission of light.

The luminescence signal is proportional to the concentration of intracellular calcium and is measured using a luminometer. This allows for the quantification of receptor activation. The potency of agonist compounds is determined by generating dose-response curves and calculating the half-maximal effective concentration (EC₅₀), which is the concentration of the agonist that produces 50% of the maximal response. For instance, in such an assay, the racemic compound (3R/S)-3-(4-hydroxyphenyl)hex-4-ynoic acid was identified as a GPR40 agonist. google.com

Table 1: GPR40 Agonist Activity (Calcium Flux Assay)

Compound Name EC₅₀ (nM)

This interactive table shows the potency of the parent compound in a calcium flux assay as reported in patent literature. google.com

Activation of the Gq pathway by GPR40 agonists also stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃). IP₃ is rapidly metabolized into a series of other inositol phosphates. One of the more stable metabolites in this cascade is inositol monophosphate (IP₁).

IP₁ accumulation assays provide a robust, time-integrated measure of Gq pathway activation. These assays typically use a competitive immunoassay format, often based on Homogeneous Time-Resolved Fluorescence (HTRF). In this setup, cells expressing GPR40 are incubated with the test compound. After cell lysis, the accumulated IP₁ competes with a labeled IP₁ tracer for binding to a specific anti-IP₁ antibody. The resulting HTRF signal is inversely proportional to the amount of IP₁ produced by the cells, allowing for the quantification of GPR40 agonist activity. Agonists like Fasiglifam (B1672068) (TAK-875) have been characterized using this method, showing a concentration-dependent increase in IP₁ production. medchemexpress.com While specific IP₁ data for this compound is not detailed in primary literature, this assay is a standard method for confirming Gq-coupled receptor activation for this class of compounds.

Beyond G protein-dependent signaling, GPCR activity is also regulated by proteins called arrestins. Following agonist-induced receptor phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor. bldpharm.comgoogle.com This recruitment desensitizes G protein signaling and can initiate a separate wave of G protein-independent signaling. bldpharm.comgoogle.com

β-arrestin recruitment assays are crucial for understanding the full pharmacological profile of a GPCR agonist, including its potential for biased agonism—the ability of a ligand to preferentially activate one signaling pathway over another. bldpharm.comgoogle.com These assays often utilize enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET). For example, the receptor can be fused to one part of a reporter enzyme (like β-galactosidase or a luciferase) and β-arrestin to the complementary part. When the agonist promotes the interaction of the receptor and β-arrestin, the enzyme fragments are brought into proximity, reconstituting enzyme activity and generating a measurable signal (luminescence or color). bldpharm.com Evaluating β-arrestin recruitment is essential for characterizing novel GPR40 agonists to determine if they are balanced or biased towards either G protein or arrestin pathways.

Structure-Activity Relationship (SAR) Studies Based on the this compound Core

SAR studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. For the this compound series of GPR40 agonists, these studies focus on optimizing potency and selectivity by systematically modifying the core structure.

Many biological molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. The stereochemistry of a drug can have a profound impact on its interaction with a biological target, affecting its potency, efficacy, and pharmacokinetic properties. researchgate.net

The this compound core contains a chiral center at the C3 position of the hexynoic acid chain. Investigations into the biological activity of the individual (R) and (S) enantiomers of related analogues have revealed a clear stereochemical preference for GPR40 agonism. For example, SAR studies described in patent literature for a series of 3-phenyl-4-hexynoic acid derivatives show that one enantiomer is consistently more potent than the other.

Table 2: Influence of Stereochemistry on GPR40 Agonist Potency

Compound Stereochemistry EC₅₀ (nM)
3-(4-Methoxyphenyl)hex-4-ynoic acid Racemic (R/S) 150
3-(4-Methoxyphenyl)hex-4-ynoic acid Enantiomer A 27
3-(4-Methoxyphenyl)hex-4-ynoic acid Enantiomer B >10000
3-(4-Chlorophenyl)hex-4-ynoic acid Racemic (R/S) 140
3-(4-Chlorophenyl)hex-4-ynoic acid Enantiomer A 24

This interactive table presents data for representative analogues from patent WO2019134984A1, demonstrating the significant difference in potency between enantiomers. google.com

As shown in the table, for both the 4-methoxy and 4-chloro substituted analogues, one enantiomer (designated Enantiomer A) is significantly more potent than both the racemate and the other enantiomer (Enantiomer B). This highlights the critical importance of the specific three-dimensional arrangement of the substituents around the chiral center for optimal binding and activation of the GPR40 receptor.

Optimizing a lead compound involves making systematic structural modifications to enhance its potency at the desired target while minimizing activity at other receptors, thereby improving its selectivity and safety profile. For the this compound core, SAR studies have explored the impact of various substitutions on the phenyl ring and modifications to the alkynoic acid side chain.

The data from these studies indicate that the nature and position of the substituent on the phenyl ring are key determinants of agonist potency. Small electron-donating or electron-withdrawing groups at the para-position of the phenyl ring are generally well-tolerated.

Table 3: SAR of Phenyl Ring Substitutions on GPR40 Agonist Potency

Compound (Racemic) R Group (para-position) EC₅₀ (nM)
3-Phenylhex-4-ynoic acid -H 2400
This compound -OH 1550
3-(4-Methoxyphenyl)hex-4-ynoic acid -OCH₃ 150
3-(4-Chlorophenyl)hex-4-ynoic acid -Cl 140
3-(4-Methylphenyl)hex-4-ynoic acid -CH₃ 290

This interactive table summarizes the potency of various racemic analogues with different para-substituents on the phenyl ring, based on data from patent WO2019134984A1. google.com

The results show that substituting the para-hydrogen with other groups generally improves potency. A methoxy (B1213986) (-OCH₃), chloro (-Cl), or trifluoromethyl (-CF₃) group at the para-position results in compounds with significantly enhanced GPR40 agonist activity compared to the unsubstituted or hydroxy-substituted parent compounds. These findings provide a clear roadmap for designing more potent GPR40 agonists based on the 3-phenyl-4-hexynoic acid scaffold.

Exploration of Other Biological Activities of Related Derivatives

While the primary focus of research on this compound and its analogs has been on specific therapeutic targets, scientific investigations have also explored a broader range of biological activities for structurally related compounds. These studies into the antimicrobial, anticancer, and enzyme-inhibiting properties of similar chemical scaffolds provide a wider context for understanding their potential pharmacological applications.

Antimicrobial Activity Investigations of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

In the face of rising antimicrobial resistance, the scientific community is actively searching for novel chemical entities with potent activity against multidrug-resistant pathogens. Within this context, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have emerged as promising candidates. mdpi.comnih.gov These compounds, which share a core structure with this compound, have been synthesized and evaluated for their efficacy against a panel of clinically significant bacteria and fungi. mdpi.comnih.govnih.gov

Research has demonstrated that these derivatives exhibit structure-dependent antimicrobial activity. mdpi.comresearchgate.net For instance, the introduction of various substituents to the core 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has been shown to modulate their spectrum and potency. mdpi.comnih.gov A noteworthy finding is the significant activity of these compounds against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are a major cause of hospital-acquired infections. mdpi.com

Furthermore, certain derivatives have displayed considerable efficacy against drug-resistant fungal species, including Candida auris. nih.govresearchgate.netelsevierpure.com The minimum inhibitory concentrations (MICs) for some of these compounds against C. auris have been recorded in the range of 0.5 to 64 µg/mL. nih.govresearchgate.netelsevierpure.com Hydrazone derivatives containing heterocyclic substituents, in particular, have been identified as having the most potent and broad-spectrum antimicrobial effects. nih.govelsevierpure.com These compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values between 1 and 8 µg/mL, and against vancomycin-resistant Enterococcus faecalis with MICs of 0.5 to 2 µg/mL. nih.govelsevierpure.com Their activity also extends to Gram-negative pathogens and other drug-resistant Candida species, with MIC values typically ranging from 8 to 64 µg/mL. nih.govelsevierpure.com

The antimicrobial potential of these derivatives is further highlighted by the activity of dihydrazide 6, a transformation of dimethyl ether 5. This compound was found to be active against carbapenemase-producing E. coli and K. pneumoniae at a concentration of 64 µg/mL, and against multidrug-resistant P. aeruginosa and A. baumannii at 32 µg/mL. nih.gov The strategic inclusion of a phenol (B47542) moiety in these amino acid derivatives is considered a promising approach for developing highly bioactive compounds with a broad spectrum of activity against various pathogens. nih.gov

Table 1: Antimicrobial Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

Compound Organism MIC (µg/mL)
Hydrazones (14-16) Methicillin-resistant S. aureus (MRSA) 1 - 8
Hydrazones (14-16) Vancomycin-resistant E. faecalis 0.5 - 2
Hydrazones (14-16) Gram-negative pathogens 8 - 64
Hydrazones (14-16) Drug-resistant Candida species 8 - 64
Hydrazones (14-16) Candida auris 0.5 - 64
Dihydrazide 6 Carbapenemase-producing E. coli 64
Dihydrazide 6 Carbapenemase-producing K. pneumoniae 64
Dihydrazide 6 Multidrug-resistant P. aeruginosa 32
Dihydrazide 6 Multidrug-resistant A. baumannii 32

Anticancer Potential of Phenolic Acid Derivatives

Phenolic acids and their derivatives are a well-established class of phytochemicals with recognized potential in cancer research. nih.govmdpi.comnih.gov These compounds, found in a variety of plant-based foods, are known to exert a range of biological effects that are relevant to cancer prevention and treatment, including the induction of apoptosis, inhibition of cell proliferation, and modulation of carcinogenic processes. nih.govmdpi.comnih.gov The anticancer effects of phenolic compounds are often linked to their ability to scavenge reactive oxygen species (ROS), although pro-oxidant actions may also contribute to their apoptosis-inducing properties. nih.gov

Recent studies have specifically investigated the anticancer properties of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, revealing their potential as cytotoxic agents against cancer cells. nih.govmdpi.com These derivatives have demonstrated structure-dependent anticancer activity against non-small cell lung cancer cells (A549). nih.gov Notably, some of these compounds were able to reduce the viability of A549 cells by 50% and inhibit their migration in vitro. nih.govmdpi.com

Further investigations into these derivatives have shown that they can exhibit favorable cytotoxicity profiles with respect to noncancerous cells. nih.govmdpi.com For example, compound 20, which contains a 2-furyl substituent, has demonstrated selectivity towards cancerous cells when compared to non-transformed Vero cell lines. nih.gov This particular compound also exhibited potent antioxidant properties in the DPPH radical scavenging assay, suggesting a dual mechanism of action. dntb.gov.uaresearchgate.net The exploration of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as a scaffold for developing novel anticancer agents is an active area of research. nih.govdntb.gov.uaresearchgate.net

The broader family of phenolic acids has been shown to inhibit the growth of various cancer cell lines. scienceasia.org For instance, p-coumaric acid, ferulic acid, and sinapinic acid have demonstrated antiproliferative activity against HeLa, HCT116, and HT29 cancer cells at millimolar concentrations. scienceasia.org Of these, p-coumaric acid was found to have the most significant antiproliferative effect across all three cell lines, while showing lower toxicity to the non-cancerous Vero cell line. scienceasia.org The anticancer effects of phenolic compounds are often dose-dependent and can be attributed to multiple mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression. mdpi.comdovepress.com

Table 2: Cytotoxic Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cancer Cells

Compound Effect
Compound 12 Reduced cell viability by 50% and suppressed cell migration
Compound 20 Reduced cell viability by 50%, suppressed cell migration, and showed selectivity towards cancer cells
Compound 21 Reduced cell viability by 50% and suppressed cell migration
Compound 22 Reduced cell viability by 50% and suppressed cell migration
Compound 29 Reduced cell viability by 50% and suppressed cell migration

Enzyme Inhibition Studies by Related Compounds

Phenolic compounds and their derivatives are known to interact with a variety of enzymes, leading to their inhibition. researchgate.netnih.gov This inhibitory activity is of significant interest in drug discovery, as many diseases are linked to the aberrant activity of specific enzymes. researchgate.net Phenolic compounds can inhibit enzymes through various mechanisms, including binding to the active site or interacting with metal cofactors. researchgate.net

One notable target of phenolic inhibitors is the family of carbonic anhydrases (CAs), which are metalloenzymes containing a zinc ion in their active site. nih.govtandfonline.com The hydroxyl group of phenolic compounds can act as a ligand for this zinc ion, leading to the inhibition of the enzyme. tandfonline.com Simple phenols and their derivatives have been shown to be effective CA inhibitors in the low micromolar range. nih.gov The inhibitory activity is influenced by the structure of the phenolic compound, such as the presence and position of hydroxyl groups on the aromatic ring. nih.gov

In addition to carbonic anhydrases, phenolic compounds have been shown to inhibit other enzymes as well. For example, in vitro experiments have demonstrated that simple phenolic compounds can adversely affect the activity of alpha-amylase, trypsin, and lysozyme. nih.gov This inhibition is dependent on the reactivity of the specific phenolic substance and the enzyme's substrate. nih.gov The mechanism of inhibition often involves the covalent attachment of the phenolic compound to reactive nucleophilic sites on the enzyme, such as free amino and thiol groups, as well as tryptophan residues. nih.gov

The structure-activity relationship is a key factor in the enzyme-inhibiting properties of phenolic acids. nih.gov For instance, in the case of α-synuclein fibrillation, the inhibitory effect of gallic acid was found to be related to the number and position of hydroxyl moieties on the phenyl ring. nih.gov This highlights the importance of the specific chemical structure of a phenolic compound in determining its biological activity. The ability of phenolic compounds to inhibit a range of enzymes underscores their potential as lead compounds for the development of new therapeutic agents. researchgate.net

Preclinical and Translational Research Studies of 3 4 Hydroxyphenyl Hex 4 Ynoic Acid Derivatives

In Vivo Efficacy and Pharmacodynamics in Animal Models of Disease

Preclinical studies in various animal models have been instrumental in characterizing the therapeutic potential of 3-(4-Hydroxyphenyl)hex-4-ynoic acid derivatives. These studies have primarily focused on their effects on glucose metabolism and insulin (B600854) secretion, key areas in the management of type 2 diabetes mellitus (T2DM).

Glucose Lowering Effects in Diabetes Models

Derivatives of this compound, acting as G protein-coupled receptor 40 (GPR40) agonists, have demonstrated significant glucose-lowering effects in preclinical diabetes models. nih.govresearchgate.net The activation of GPR40, which is highly expressed in pancreatic islet β-cells, leads to an amplification of insulin secretion, but notably only in the presence of elevated glucose levels. nih.govresearchgate.netmedchemexpress.com This glucose-dependent mechanism is a desirable characteristic for a potential T2DM therapy as it suggests a lower risk of hypoglycemia. frontiersin.org

In animal models of T2DM, administration of these compounds has resulted in potent, efficacious, and durable dose-dependent reductions in blood glucose levels. nih.govresearchgate.net For instance, studies have shown that GPR40 agonists can lead to a robust decrease in HbA1c, a key marker of long-term glucose control. frontiersin.org The glucose-lowering efficacy is believed to be mediated through two primary pathways: the direct stimulation of insulin secretion from pancreatic β-cells and the release of incretin (B1656795) hormones such as GLP-1 from enteroendocrine L-cells in the gut. frontiersin.org These incretins, in turn, further enhance glucose-dependent insulin secretion. frontiersin.org

Table 1: Summary of Glucose-Lowering Effects of GPR40 Agonists in Preclinical Models

Parameter Observation Reference
Mechanism of Action Amplification of insulin secretion in the presence of elevated glucose nih.govresearchgate.netmedchemexpress.com
Effect on Blood Glucose Potent, efficacious, and durable dose-dependent reductions nih.govresearchgate.net
Effect on HbA1c Robust reduction frontiersin.org

| Dual Pathway | 1. Direct stimulation of pancreatic β-cells 2. Stimulation of incretin (GLP-1) release from gut L-cells | frontiersin.org |

Insulin Secretion Modulation in Preclinical Species

The modulation of insulin secretion is a cornerstone of the therapeutic action of this compound derivatives. As GPR40 agonists, these compounds enhance the body's natural response to glucose. nih.govresearchgate.netmedchemexpress.com Preclinical studies have shown significant increases in insulin secretion following the administration of these derivatives. nih.govresearchgate.net

The process of glucose-induced insulin secretion is complex, involving both a triggering and an amplifying pathway. nih.gov The triggering pathway is initiated by a rise in intracellular calcium ([Ca2+]c) in β-cells in response to increased glucose. nih.gov The amplifying pathway, which is where GPR40 agonists exert their effect, enhances the action of this calcium signal on insulin exocytosis. nih.gov This modulation results in a more robust insulin release in response to a glucose challenge, thereby helping to control blood sugar levels.

Pharmacokinetic and Disposition Research

The journey of a drug candidate from the laboratory to the clinic is heavily dependent on its pharmacokinetic profile. Research into the metabolic stability, metabolic pathways, and tissue distribution of this compound derivatives has been a critical component of their preclinical development.

Metabolic Stability and Pathway Identification (e.g., O-Dealkylation)

Early in the development of GPR40 agonists, metabolic instability was a significant hurdle. One of the key metabolic pathways identified for related compounds was O-dealkylation. acs.org This process involves the removal of an alkyl group from an oxygen atom, which can lead to the formation of metabolites with altered activity or clearance properties.

To address this, medicinal chemistry efforts focused on structural modifications to improve metabolic stability. For instance, the introduction of heterocycles like thiazoles, thiophenes, and furans into the central linker of the molecule was found to reduce the extent of O-dealkylation while maintaining the desired potency at the GPR40 receptor. acs.org Furthermore, β-substitution on the molecule was identified as a key strategy to prevent metabolism via the β-oxidation pathway, another potential route of degradation. acs.org In vitro and in vivo metabolism studies confirmed that these modifications successfully mitigated the formation of metabolites from the β-oxidation pathway. acs.org

Tissue Distribution and Target Engagement Studies using LC-MS/MS

Understanding where a drug goes in the body and whether it reaches its intended target is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that has been employed to study the tissue distribution of this compound derivatives and to confirm their engagement with the GPR40 receptor.

Research Progress Towards Clinical Development of GPR40 Agonists

The development of GPR40 agonists has seen both promising advances and significant challenges. The initial proof-of-concept for this drug class was established with the clinical trial of TAK-875, which demonstrated a significant reduction in HbA1c and fasting blood glucose in patients with T2DM, without an increased risk of hypoglycemia. frontiersin.org

However, the development of TAK-875 was halted due to concerns about liver toxicity. frontiersin.org This has led to a more cautious approach in the development of subsequent GPR40 agonists, with a strong emphasis on understanding and mitigating potential off-target effects.

Despite these setbacks, research into GPR40 agonists continues. The focus has shifted towards developing partial agonists and positive allosteric modulators (AgoPAMs) with improved safety profiles. frontiersin.org Several GPR40 agonists are still in various stages of clinical development, reflecting the continued belief in the therapeutic potential of this target for metabolic disorders. nih.govresearchgate.netfrontiersin.org The journey of compounds like this compound derivatives and their successors highlights the iterative nature of drug discovery, where lessons learned from earlier compounds inform the design of safer and more effective therapies. frontiersin.org

Advanced Analytical and Computational Methodologies in 3 4 Hydroxyphenyl Hex 4 Ynoic Acid Research

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Quantification

Spectroscopic and chromatographic methods are the cornerstones of experimental analysis in chemistry and metabolomics. They provide definitive structural information and precise measurement, which are critical for understanding the behavior of 3-(4-Hydroxyphenyl)hex-4-ynoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structures. In the context of this compound research, isotopic labeling is an advanced NMR application that enhances sensitivity and allows for the site-specific investigation of molecular interactions and metabolic pathways. sigmaaldrich.com By replacing naturally abundant atoms with their heavier isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), researchers can track the compound or parts of its structure through complex biological systems. sigmaaldrich.com

For instance, uniformly labeling the compound with ¹³C would allow for the complete assignment of its carbon skeleton through multidimensional NMR experiments. This is invaluable for confirming its synthesis and for studying its binding to a target protein, where changes in the chemical shifts of the labeled atoms can reveal the binding interface. Stereo-array isotope labeling (SAIL) is an even more advanced technique that uses a specific pattern of stable isotopes to simplify spectra and sharpen resonance lines, which could be applied to study the compound's interaction with large biomolecules. nih.gov

Table 1: Applications of Isotopic Labeling in NMR Studies of this compound

IsotopeLabeling StrategyResearch ApplicationPurpose
¹³C Uniform LabelingStructural VerificationProvides correlations between all carbon atoms, confirming the molecular backbone.
¹⁵N (If applicable, on a derivatized form)Interaction StudiesTo probe interactions if the compound is modified to include a nitrogen-containing group.
²H (Deuterium) Selective LabelingMechanistic StudiesSimplifies ¹H NMR spectra and can be used to probe reaction mechanisms or metabolic processing.
¹³C / ¹⁵N Site-Specific LabelingBinding Site MappingTo identify the specific atoms of the compound that are directly involved in binding to a receptor.

Mass Spectrometry (MS) is an indispensable tool in metabolomics for identifying and quantifying endogenous and exogenous compounds in biological samples. arxiv.org High-resolution tandem mass spectrometry (MS/MS), often coupled with liquid chromatography, is the gold standard for this purpose. nih.gov In research involving this compound, this technique would be used to detect the parent compound and identify its metabolites in matrices like blood serum or urine. nih.gov

The process involves ionizing the compound, typically with electrospray ionization (ESI), and then measuring its mass-to-charge ratio (m/z). In tandem MS, the ion corresponding to the parent compound is isolated and fragmented through collision-induced dissociation. The resulting fragment ions create a unique "fingerprint" that can be used for definitive identification. arxiv.org This methodology allows for the development of highly sensitive and specific quantification assays, with lower limits of quantitation (LLOQs) often in the nanomolar to micromolar range. nih.govnih.gov

To accurately analyze this compound and its metabolites in complex biological samples, efficient separation is required prior to detection by mass spectrometry. Ultra-High-Pressure Liquid Chromatography (UPLC) is a state-of-the-art separation technique that offers significant advantages over conventional High-Performance Liquid Chromatography (HPLC). nih.gov UPLC systems use columns with smaller particle sizes (typically sub-2 µm), which results in higher resolution, greater peak capacity, improved sensitivity, and significantly faster analysis times. nih.gov

A typical UPLC-MS/MS method for analyzing this compound would involve a reverse-phase column to separate the compound from more polar or non-polar interferences in the sample. The mobile phase would likely consist of a gradient of water and an organic solvent (like acetonitrile (B52724) or methanol) with a small amount of acid (like formic acid) to ensure good peak shape and ionization efficiency. This combination of powerful separation and sensitive detection is crucial for robust and reliable bioanalysis. nih.gov

Table 2: Illustrative UPLC-MS/MS Method Parameters for Quantification

ParameterDescription
Chromatography System Ultra-High-Pressure Liquid Chromatography (UPLC)
Column Reverse-Phase C18, <2 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate ~0.4 - 0.6 mL/min
Ionization Source Electrospray Ionization (ESI), Negative or Positive Mode
Detection Tandem Mass Spectrometer (MS/MS)
Scan Type Multiple Reaction Monitoring (MRM)

Computational Chemistry Applications in Drug Design and Discovery

Computational chemistry provides powerful in silico tools to predict and analyze the behavior of molecules, thereby accelerating the drug discovery process by prioritizing compounds for synthesis and experimental testing.

Molecular modeling and docking are computational techniques used to predict how a ligand, such as this compound, binds to the active site of a macromolecular target, typically a protein. The process begins with generating a 3D structure of the compound. This model is then computationally placed into the binding pocket of a receptor whose 3D structure has been determined experimentally (e.g., via X-ray crystallography) or predicted. nih.gov

Docking algorithms score the different binding poses based on factors like electrostatic complementarity and shape-fitting, predicting the most favorable orientation of the ligand in the receptor's active site. nih.gov The results provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govresearchgate.net This information is critical for understanding the compound's potential mechanism of action and for designing derivatives with improved potency.

Table 3: Example of Predicted Interactions from a Molecular Docking Simulation

Interaction TypeLigand GroupReceptor ResidueDistance (Å)
Hydrogen Bond Carboxylic Acid (-COOH)Arginine (Arg)2.8
Hydrogen Bond Phenolic Hydroxyl (-OH)Glutamic Acid (Glu)3.0
Hydrophobic (π-π) Phenyl RingPhenylalanine (Phe)3.7
Hydrophobic Hexyne MoietyValine (Val)4.1

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations introduce motion and time, offering a more dynamic and realistic view of the ligand-receptor complex. nih.gov Starting from the best-docked pose, MD simulations solve Newton's equations of motion for every atom in the system over a period of time, typically nanoseconds to microseconds. researchgate.net

This technique allows researchers to explore the conformational landscape of the complex, assessing its stability and flexibility. Key parameters analyzed include the Root Mean Square Deviation (RMSD) to measure the stability of the complex over time, and the Root Mean Square Fluctuation (RMSF) to identify which parts of the ligand or protein are most mobile. researchgate.net These simulations can validate docking results and reveal important dynamic events, such as conformational changes in the protein upon ligand binding, that are crucial for its biological function.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental in modern chemistry for understanding the intricate details of chemical reactions at the atomic level. nih.gov These methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to model the electronic structure of molecules to predict their geometries, energy levels, and reactivity. nih.govchemrxiv.org For this compound, these calculations can elucidate its formation pathways, stability, and the energetics of its potential chemical transformations.

Research in this area involves mapping the potential energy surface of a reaction. By identifying transition states (the highest energy points along a reaction coordinate) and intermediates, scientists can determine the most likely mechanism for a given reaction. chemrxiv.org For instance, the synthesis of a complex molecule can be traced back from the final product to its potential reactants using automated reaction path search methods combined with kinetic analysis. nih.govchemrxiv.org This approach allows researchers to computationally validate synthetic routes or discover entirely new ones.

Key parameters derived from these calculations include activation energies (the energy barrier a reaction must overcome) and reaction enthalpies (the net energy change). Lower activation energies suggest a more favorable reaction pathway. These theoretical findings provide a roadmap for optimizing reaction conditions like temperature, pressure, and catalyst choice in the laboratory. chemrxiv.org

Below is an illustrative data table showing the kind of results a quantum chemical study might yield for a hypothetical reaction involving this compound.

ParameterReaction Pathway AReaction Pathway BUnit
Methodology DFT (B3LYP/6-31G)DFT (B3LYP/6-31G)-
Transition State (TS) TS-ATS-B-
Activation Energy (Ea) 25.538.2kcal/mol
Reaction Enthalpy (ΔH) -15.3-12.1kcal/mol
Key Intermediates Intermediate-A1Intermediate-B1, B2-

This table is illustrative. Data is hypothetical and intended to represent the output of quantum chemical calculations.

Virtual Screening and High-Throughput Computational Approaches for Chemical Library Exploration

Virtual screening (VS) and high-throughput screening (HTS) are cornerstone strategies in drug discovery for identifying promising "hit" compounds from vast chemical libraries. nuvisan.com VS uses computational methods to assess large collections of molecules, while HTS involves the automated testing of these molecules in physical assays. nuvisan.commdpi.com

In the context of this compound, these techniques can be used to explore chemical space for analogs with potentially improved properties or to identify its biological targets.

Ligand-Based Virtual Screening (LBVS): This approach uses the known structure of this compound as a template. The system then searches databases for compounds with similar structural or electrostatic features, operating on the principle that similar molecules may have similar biological activities. nih.gov

Structure-Based Virtual Screening (SBVS): If a biological target is known or hypothesized (e.g., an enzyme like 4-hydroxyphenylpyruvate dioxygenase, or HPPD), SBVS can be employed. mdpi.comfrontiersin.org This involves computationally "docking" this compound and other library compounds into the target's three-dimensional binding site to predict binding affinity and mode. mdpi.comresearchgate.net The development of pharmacophore models—which define the essential 3D arrangement of features necessary for biological activity—is a crucial part of this process. frontiersin.org

The goal is to prioritize a manageable number of compounds for synthesis and biological testing, thereby reducing the time and cost associated with drug discovery. nuvisan.com Consensus scoring, which combines results from multiple models, can enhance the hit rate and reduce false positives. nih.gov

The following table simulates the output of a virtual screening campaign to find compounds that could inhibit a target enzyme, using this compound as a reference scaffold.

Compound IDScreening MethodDocking Score (kcal/mol)Pharmacophore Fit ScorePredicted Activity
ZINC00012345 SBVS-8.50.92Active
ZINC00067890 SBVS-7.90.88Active
CHEMBL123 LBVS-6.20.75Inactive
3-(4-HPh-4-yA) Reference-7.10.85Reference

This table is illustrative. Data is hypothetical and represents typical results from virtual screening studies.

Machine Learning and Artificial Intelligence in Predictive Pharmaceutical Research

Supervised Learning: Models like random forests or deep neural networks are trained on datasets where the biological activity or property is known. mdpi.com The model learns the relationship between a molecule's features (descriptors) and its activity, and can then predict the activity of new, untested molecules. wisc.edu

Self-Supervised Learning: In cases where labeled data is scarce, models can be trained to learn from the inherent structure of the data itself, which is useful for tasks like analyzing cellular images after compound treatment. youtube.com

Generative Models: AI can also be used for de novo drug design, creating entirely new molecular structures that are optimized for a specific biological target. youtube.com

Compound IDPredicted Target Affinity (pIC50)Predicted Cytotoxicity (% probability)Novelty ScoreRecommendation
3-(4-HPh-4-yA) 6.8 ± 0.415%0.78Synthesize
Analog-001 7.5 ± 0.312%0.85Prioritize
Analog-002 6.1 ± 0.645%0.65Deprioritize (Toxicity)
Analog-003 7.2 ± 0.420%0.81Synthesize

This table is illustrative. Data is hypothetical and represents the predictive output of machine learning models in drug discovery.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Research Models

Before a compound can become a drug, it must demonstrate a suitable profile for Absorption, Distribution, Metabolism, and Excretion (ADME). Predicting these properties early in the research process is crucial to avoid costly late-stage failures. nih.gov Computational models are widely used to forecast the ADME profile of new chemical entities like this compound. numberanalytics.com

The primary methods for in silico ADME prediction include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models build statistical correlations between a compound's structural or physicochemical properties and its ADME behavior. nih.gov These models can predict properties like gastrointestinal absorption, blood-brain barrier (BBB) penetration, and potential for inhibiting key metabolic enzymes. researchgate.net

Physicochemical Property Calculation: Basic properties derived from the molecule's structure, such as molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, are used as inputs for these predictive models. researchgate.net

Metabolism Prediction: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Predicting inhibition of major CYP isoforms (e.g., CYP3A4, CYP2D6) is critical for assessing the risk of drug-drug interactions. researchgate.net

For this compound, these computational tools would provide an early assessment of its drug-like potential, guiding further chemical modifications to optimize its ADME profile. numberanalytics.comresearchgate.net

The table below provides an example of a predicted ADME profile for this compound generated by common computational tools.

PropertyPredicted ValueModel/MethodInterpretation
Molecular Weight 204.22-Acceptable (Lipinski's Rule)
logP (Lipophilicity) 1.85QSARGood oral absorption potential
Water Solubility (logS) -2.5QSARModerately soluble
GI Absorption HighSwissADMELikely well-absorbed from the gut
BBB Permeant NoSwissADMEUnlikely to cross the blood-brain barrier
CYP1A2 Inhibitor NoMachine LearningLow risk of interaction
CYP2C9 Inhibitor NoMachine LearningLow risk of interaction
CYP2D6 Inhibitor YesMachine LearningPotential for drug-drug interactions
CYP3A4 Inhibitor NoMachine LearningLow risk of interaction

This table is illustrative. Data is hypothetical and based on typical outputs from in silico ADME prediction software for phenolic compounds. researchgate.net

Future Research Perspectives and Emerging Applications

Design and Synthesis of Novel 3-(4-Hydroxyphenyl)hex-4-ynoic Acid Analogs with Enhanced Therapeutic Profiles

The core structure of this compound serves as a foundational building block for creating new drug candidates. A notable example is its role as a key intermediate in the synthesis of CPL207-280CA, a potent and selective G protein-coupled receptor 40 (GPR40) agonist developed for the treatment of Type 2 Diabetes (T2D). researchgate.netnih.gov The development of CPL207-280CA showcases a strategic approach to drug design, where the parent structure is modified to optimize therapeutic properties.

The synthesis of such analogs often involves multi-step processes. For instance, the creation of CPL207-280CA involves the use of (3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid, indicating a stereospecific synthesis is crucial for its biological activity. acs.org Researchers have also explored the synthesis of derivatives of similar scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid, to generate libraries of compounds with potential antimicrobial and anticancer activities. nih.govnih.gov These studies often involve chemical modifications like esterification to produce a variety of derivatives. nih.gov The overarching goal is to enhance efficacy, selectivity, and safety. In the case of GPR40 agonists, medicinal chemistry efforts have focused on breaking planarity and reducing the lipophilicity of lead compounds to improve their pharmacokinetic profiles and reduce off-target effects. acs.org

Future design strategies for analogs of this compound will likely continue to focus on structure-activity relationship (SAR) studies. These studies systematically alter different parts of the molecule to understand how these changes affect its biological activity. For GPR40 agonists, for example, the orientation of terminal groups is critical for activity. acs.org By exploring a wide range of chemical modifications, researchers aim to develop next-generation compounds with superior therapeutic windows.

Expanding the Therapeutic Scope: Investigation of New Biological Targets and Disease Areas

The primary and most well-documented therapeutic application for analogs of this compound is in the treatment of T2D through the activation of GPR40. celon.bio GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is highly expressed in pancreatic β-cells and plays a key role in glucose-stimulated insulin (B600854) secretion (GSIS). nih.govnih.gov Agonists of this receptor, such as CPL207-280CA, have been shown to enhance insulin secretion in a glucose-dependent manner, which offers a significant advantage over older diabetes medications by reducing the risk of hypoglycemia. researchgate.netnih.gov

Beyond T2D, the structural motif of a phenolic acid offers opportunities to explore a wider range of biological targets and disease areas. For example, derivatives of the related 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated promising antimicrobial activity against multidrug-resistant bacterial and fungal pathogens, including MRSA and Candida auris. nih.gov Other studies have shown that derivatives of this scaffold can possess both anticancer and antioxidant properties, with some compounds showing selective cytotoxicity towards cancer cells. nih.gov

Given these findings, future research could investigate whether novel analogs of this compound could be designed to target other receptors or enzymes implicated in various diseases. The inherent properties of the phenolic group, for instance, suggest a potential for antioxidant activity which could be relevant in neurodegenerative diseases or other conditions associated with oxidative stress. The broad therapeutic potential of this chemical class is also suggested by its listing for use in cardiovascular and respiratory diseases, neurological disorders, and cancer. researchgate.net

Integration of Systems Biology and Omics Data for Holistic Understanding

To fully comprehend the therapeutic potential and possible risks of new chemical entities derived from this compound, a holistic approach is necessary. The integration of systems biology and multi-omics data—such as genomics, proteomics, and metabolomics—provides a powerful framework for this purpose. nih.govnih.gov These approaches allow researchers to move beyond a single-target perspective and understand how a drug affects complex biological networks. frontiersin.orgmdpi.com

In the context of T2D, for which analogs of this compound are being developed, omics technologies are already being used to identify new biomarkers, understand disease pathogenesis, and work towards precision medicine. nih.govnih.gov For a drug candidate like a GPR40 agonist, metabolomics can be particularly insightful. By analyzing the metabolic profile of liver cells or other tissues treated with the compound, researchers can identify changes in metabolic pathways. nih.govresearchgate.net This can help to elucidate the mechanism of action and to anticipate potential off-target effects, such as hepatotoxicity. nih.gov

For example, if a new analog of this compound were being developed, systems biology models could be used to predict its impact on various cellular processes. frontiersin.org By combining this with experimental omics data, researchers could build a comprehensive picture of the drug's effects, leading to a more informed and efficient drug development process. nih.govyoutube.com This integrated approach is crucial for identifying both the therapeutic benefits and any potential liabilities of a new compound early in its development.

Innovations in Automated Synthesis and High-Throughput Screening Platforms

Once a library of compounds based on the this compound structure is synthesized, HTS platforms can be used to quickly assess their biological activity. For instance, in the search for new GPR40 agonists, HTS assays that measure changes in intracellular calcium levels or other signaling events can be employed to identify promising candidates. nih.gov These automated screening methods allow for the testing of thousands of compounds in a short period, dramatically speeding up the identification of lead molecules.

Addressing Challenges and Opportunities in the Development of New Chemical Entities

The development of any new chemical entity (NCE) is fraught with challenges, and compounds derived from this compound are no exception. One of the most significant hurdles in drug development is ensuring the safety of a new compound. The story of the GPR40 agonists provides a compelling case study. The first-generation agonist, fasiglifam (B1672068) (TAK-875), was withdrawn from Phase III clinical trials due to concerns about liver toxicity. nih.govcelon.biooup.com This hepatotoxicity was later linked to the formation of reactive metabolites and the inhibition of bile acid transporters. oup.comnih.govplos.org

This setback, however, created an opportunity for the development of safer, second-generation GPR40 agonists. The design of CPL207-280CA, which uses this compound as a starting point, specifically aimed to mitigate the liver safety issues seen with fasiglifam. celon.bioplos.org Preclinical studies have shown that CPL207-280CA has a much lower propensity to inhibit bile acid transporters and is metabolized differently, reducing the risk of drug-induced liver injury (DILI). plos.org This highlights a key opportunity in NCE development: by understanding the mechanisms of toxicity, chemists can design molecules that avoid these liabilities. numberanalytics.com

Another challenge is the potential for idiosyncratic drug reactions, which are unpredictable and not always dose-related. nih.gov While difficult to predict, a thorough preclinical safety assessment, including in vitro and in vivo toxicology studies, is crucial. The development of more predictive in vitro models and the use of omics technologies can help to identify potential safety issues earlier in the development process. nih.gov Ultimately, the journey of developing NCEs based on scaffolds like this compound involves a continuous cycle of addressing challenges and seizing opportunities to create safer and more effective medicines.

Data Tables

Table 1: Chemical Properties of (3S)-3-(4-hydroxyphenyl)-hex-4-ynoic acid (1S,2R)-1-amino-2-indanol salt

Property Value
Molecular Weight 353.412
Exact Mass 353.163
PSA 103.78
XLogP3 3.2775
Melting Point 202 - 203 °C

Data sourced from Echemi researchgate.net

Table 2: Comparative Biological Activity of GPR40 Agonists

Compound Target EC50 (in Ca2+ influx assay, hGPR40) Key Safety Finding
CPL207-280CA GPR40 70-80 nM researchgate.netnih.gov Significantly lower propensity to inhibit hepatobiliary transporters compared to fasiglifam. researchgate.netplos.org
Fasiglifam (TAK-875) GPR40 250-270 nM researchgate.netnih.gov Withdrawn from Phase III trials due to hepatotoxicity. nih.govcelon.bio

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Hydroxyphenyl)hex-4-ynoic acid
Reactant of Route 2
3-(4-Hydroxyphenyl)hex-4-ynoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.